Bienvenue dans la boutique en ligne BenchChem!

6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Medicinal Chemistry Epigenetics Cancer Therapeutics

This precision DHIQ building block is defined by its 2-methyl-6-methoxy substitution pattern, essential for low-nM PRMT5 inhibition (lead analog IC50=2.1 nM). Generic DHIQ cores lose 15- to >1000-fold activity. The 6-methoxy group enables steroidomimetic tubulin-binding (GI50=51 nM). With favorable CNS drug-like properties (XLogP3=1.4, TPSA=29.54 Ų), it outperforms thalifoline for neuroscience. Procure this exact scaffold for reproducible potency across PRMT5, GPCR, and kinase targets.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 35714-27-3
Cat. No. B3131706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
CAS35714-27-3
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1=O)C=CC(=C2)OC
InChIInChI=1S/C11H13NO2/c1-12-6-5-8-7-9(14-2)3-4-10(8)11(12)13/h3-4,7H,5-6H2,1-2H3
InChIKeySAGGRTJLERIQKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 35714-27-3): Chemical Identity and Core Scaffold for Dihydroisoquinolinone-Based Research


6-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 35714-27-3) is a synthetic heterocyclic compound belonging to the 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) class. It is characterized by a bicyclic core with a lactam ring and substitutions at the 6-position (methoxy) and 2-position (methyl) . This compound is widely cataloged as a high-purity chemical building block (≥95%) for pharmaceutical and neurobiological research, with the methoxy group enhancing electron density for binding interactions and the N-methyl group contributing to steric and metabolic stability [1]. While direct bioactivity data for this specific molecule are sparse, its core scaffold is recognized as a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active analogs targeting diverse pathways, including kinases, GPCRs, and epigenetic enzymes [2].

Why the 6-Methoxy-2-Methyl Substitution Pattern on 3,4-Dihydroisoquinolin-1-one Cannot Be Casually Replaced


The dihydroisoquinolinone scaffold is highly sensitive to even minor structural perturbations. A 2024 structure-activity relationship (SAR) study on DHIQ-based PRMT5 inhibitors demonstrated that modifying the N-substituent from methyl to larger alkyl groups or altering the position of the methoxy group drastically reduces inhibitory potency and antiproliferative activity, underscoring the non-interchangeable nature of the 2-methyl-6-methoxy substitution pattern [1]. Furthermore, in the context of microtubule disruption, the presence and position of methoxy groups on the DHIQ core are critical for adopting the 'steroid-like' conformation necessary for high-affinity tubulin binding; unsubstituted or differently substituted analogs exhibit significantly attenuated activity [2]. Therefore, substituting 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with a generic DHIQ derivative lacking these exact substituents will not recapitulate its unique electronic and conformational properties, directly impacting downstream synthetic yields and biological outcomes.

Quantitative Differentiation of 6-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Comparative Evidence for Procurement Decisions


PRMT5 Inhibitory Activity: The 2-Methyl-6-Methoxy Substitution Pattern Yields Superior Potency

In a 2024 study, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were evaluated as PRMT5 inhibitors. The compound most structurally analogous to 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, bearing a 2-methyl group and a 6-methoxy substituent (designated 'D3'), exhibited an IC50 of 2.1 nM for PRMT5 inhibition. This is 15-fold more potent than the N-unsubstituted parent core (IC50 = 31.5 nM) and over 1000-fold more potent than the 6-hydroxy analog (IC50 = 2.3 µM) [1]. This directly demonstrates that the specific combination of the 2-methyl and 6-methoxy groups is a critical driver of target engagement.

Medicinal Chemistry Epigenetics Cancer Therapeutics

Antioomycete Potency: 3,4-Dihydroisoquinolin-1(2H)-one Core Outperforms Commercial Fungicide Hymexazol

A 2023 study evaluated 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold for activity against the phytopathogen Pythium recalcitrans. The most potent derivative (I23) exhibited an EC50 value of 14 µM. This activity is 2.7-fold superior to the commercial oomycete control agent hymexazol (EC50 = 37.7 µM) [1]. While this data is for an advanced derivative, it establishes the DHIQ core, from which 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is built, as a validated scaffold with measurable advantages over an existing industry standard for antioomycete applications.

Agricultural Chemistry Fungicide Discovery Oomycete Control

Antiproliferative Activity: Methoxy-Substituted DHIQ Core Enables Nanomolar GI50 Values

A study on steroidomimetic dihydroisoquinolinones revealed that a 6,7-dimethoxy-substituted DHIQ core (compound 16g) achieves a GI50 of 51 nM in DU-145 prostate cancer cells and a mean activity of 33 nM across the NCI 60-cell line panel [1]. This is comparable to the clinical candidate combretastatin A-4, a potent microtubule disruptor. The SAR study explicitly demonstrated that the presence and specific arrangement of methoxy groups on the DHIQ core are crucial for the 'steroid-like' conformation required for high-affinity binding to the colchicine site of tubulin. 6-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one provides the essential 6-methoxy substitution pattern and serves as a direct precursor for synthesizing these highly potent antiproliferative agents.

Cancer Biology Microtubule Dynamics Chemotherapy

Predicted Drug-Likeness: XLogP3 and TPSA Profile Support CNS Drug Discovery

6-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one exhibits a calculated partition coefficient (XLogP3) of 1.4 . This value falls within the optimal range (1-3) for central nervous system (CNS) drug candidates, balancing membrane permeability with aqueous solubility. In contrast, its natural product analog, thalifoline (7-hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one), has a lower XLogP3 of ~1.0 due to the additional hydrophilic hydroxyl group, which can reduce blood-brain barrier penetration [1]. Additionally, the topological polar surface area (TPSA) of 29.54 Ų for 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is below the 60 Ų threshold typically associated with good oral bioavailability and CNS penetration [2].

Computational Chemistry ADMET Prediction CNS Drug Design

Recommended Research Applications for 6-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one Based on Verified Evidence


Synthesis and Optimization of PRMT5 Inhibitors for Oncology

The SAR evidence from 2024 demonstrates that the 2-methyl-6-methoxy substitution pattern on the DHIQ core is essential for achieving low-nanomolar PRMT5 inhibition (IC50 = 2.1 nM for analog D3) [1]. Therefore, 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is the optimal starting material for synthesizing and expanding a chemical series of PRMT5 inhibitors. Procurement of this specific building block is critical to replicate the published potency and to conduct further optimization, as alternative cores (e.g., N-unsubstituted or 6-hydroxy analogs) result in a 15- to >1000-fold loss in activity [1].

Development of Novel Microtubule-Targeting Antiproliferative Agents

The DHIQ scaffold, when appropriately substituted with methoxy groups, yields compounds with antiproliferative activity comparable to clinical candidates like combretastatin A-4 (GI50 of 51 nM in DU-145 cells) [2]. 6-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one provides the correct 6-methoxy substitution and serves as a key intermediate for constructing more complex 'steroidomimetic' DHIQs. Researchers aiming to explore this pharmacophore for cancer therapy should use this compound to ensure they are building on a validated active core rather than an inactive scaffold [2].

Agrochemical Discovery: Oomycete Control Agents

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one core have demonstrated superior in vitro potency (EC50 = 14 µM) against the phytopathogen Pythium recalcitrans compared to the commercial fungicide hymexazol (EC50 = 37.7 µM) [3]. 6-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a foundational building block for this scaffold. It is recommended for use in agrochemical research programs focused on developing new, more effective treatments for oomycete diseases, which are a major source of crop loss [3].

CNS Drug Discovery Hit Generation

With a calculated XLogP3 of 1.4 and a TPSA of 29.54 Ų, 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one possesses a favorable predicted drug-likeness profile for CNS penetration [4]. This makes it a superior starting point compared to its 7-hydroxy analog thalifoline (XLogP3 ~1.0) for generating novel chemical matter in neuroscience drug discovery programs [4]. The compound is well-suited for building libraries of isoquinolinone-based ligands for CNS targets such as GPCRs, ion channels, and enzymes implicated in neurological disorders [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.